molecular formula C19H22ClN3O B5262363 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE

Cat. No.: B5262363
M. Wt: 343.8 g/mol
InChI Key: CPHMCOPCRPAVDV-UHFFFAOYSA-N
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Description

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals due to its ability to modulate the pharmacokinetic properties of drug substances. This compound is of interest in medicinal chemistry for its potential biological activities.

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(13-17)14-22-9-11-23(12-10-22)15-19(24)21-18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMCOPCRPAVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct biological activities compared to other piperazine derivatives. Its combination of a 3-chlorophenyl group and a phenylacetamide moiety may confer unique pharmacological properties .

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